Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)-

Description

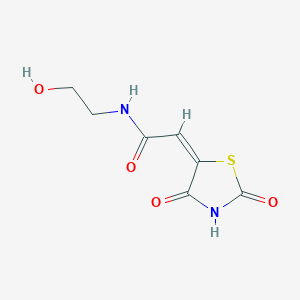

The compound Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)- features a thiazolidinone core with 2,4-dioxo functionality and a hydroxyethyl-substituted acetamide moiety. The thiazolidinone ring is a well-known pharmacophore associated with diverse biological activities, including hypoglycemic, antimicrobial, and anti-inflammatory effects .

Properties

Molecular Formula |

C7H8N2O4S |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C7H8N2O4S/c10-2-1-8-5(11)3-4-6(12)9-7(13)14-4/h3,10H,1-2H2,(H,8,11)(H,9,12,13)/b4-3+ |

InChI Key |

BNVFJQWUPKFENN-ONEGZZNKSA-N |

Isomeric SMILES |

C(CO)NC(=O)/C=C/1\C(=O)NC(=O)S1 |

Canonical SMILES |

C(CO)NC(=O)C=C1C(=O)NC(=O)S1 |

Origin of Product |

United States |

Preparation Methods

Claisen–Schmidt Condensation Approach

One documented method involves the Claisen–Schmidt reaction between 2,4-thiazolidinedione and a suitably substituted acetamide aldehyde derivative to yield the target compound:

-

- 2,4-thiazolidinedione (2.5 g, 0.0236 mol)

- 2-(4-formyl phenoxy)-N-(2-hydroxyethyl) acetamide or related aldehyde (0.021 mol)

- Glacial acetic acid (solvent, ~2.13 mL)

- Sodium acetate (0.51 g, 0.006 mol) as a base catalyst

-

- Dissolve 2,4-thiazolidinedione in glacial acetic acid.

- Add sodium acetate to the solution with stirring.

- Introduce the aldehyde-substituted acetamide to the reaction mixture.

- Heat the mixture with stirring at a temperature below the boiling point of acetic acid for a few minutes.

- Allow the mixture to cool, leading to precipitation of the product.

- Filter, dry, and recrystallize the product from dimethylformamide (DMF) and ethanol to purify.

-

- The product typically shows IR bands corresponding to amide NH (~3490 cm^-1), thiazolidinedione NH (~3366 cm^-1), carbonyl groups (~1683 cm^-1), and C=S stretching (~1244 cm^-1).

- ^1H NMR spectra confirm the presence of the hydroxyethyl group, aromatic protons, and the characteristic =CH proton of the thiazolidinylidene moiety.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

This method yields the compound with good purity and moderate to high yields (typically 60–80%) and is suitable for preparing a variety of substituted derivatives by altering the aldehyde component.

Alternative Synthetic Routes

Acid Chloride Route via Esterification and Amidation

Another approach involves the synthesis of (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate derivatives via acid chloride intermediates:

-

- Acid chloride derivative of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

- 5-benzylidene derivatives of thiazolidine-2,4-dione or related heterocycles

- Anhydrous solvents such as dioxane and pyridine

-

- Dissolve acid chloride in anhydrous dioxane.

- Add this solution to a pyridine solution containing the corresponding benzylidene derivative.

- Stir at room temperature for approximately 2 hours.

- Quench the reaction with water and acidify to pH 3–4 using diluted hydrochloric acid.

- Allow the precipitate to form over 24 hours at room temperature.

- Filter and recrystallize from a suitable solvent such as n-butanol or a DMF/water mixture.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Dissolution of starting materials | Glacial acetic acid, anhydrous solvents | Ensures solubility and reaction efficiency |

| Catalyst/base | Sodium acetate | Facilitates condensation without over-acidification |

| Temperature | 80–90 °C (for some methods); below boiling point of acetic acid for Claisen–Schmidt | Controlled heating to promote reaction without decomposition |

| Reaction time | 2–12 hours | Varies depending on method and scale |

| Work-up | Cooling, acidification (pH 3–4), filtration, recrystallization | Critical for purity and yield |

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Claisen–Schmidt condensation | 2,4-thiazolidinedione, 2-(4-formylphenoxy)-N-(2-hydroxyethyl)acetamide, glacial acetic acid, sodium acetate, heat | 60–80 | IR, ^1H NMR, MS |

| Acid chloride esterification route | Acid chloride of thiazolidinyl acetic acid, benzylidene thiazolidinedione derivatives, pyridine, dioxane, acid quench | ~60 | Melting point, IR, recrystallization |

Research Findings and Analytical Data

- The synthesized compounds demonstrate characteristic IR absorption bands for amide NH, thiazolidinedione NH, and carbonyl groups.

- ^1H NMR spectra confirm the presence of hydroxyethyl and aromatic protons, validating the substitution pattern.

- Mass spectrometry confirms molecular weights consistent with the proposed structures.

- Recrystallization from DMF/ethanol or n-butanol ensures high purity.

- Yields are generally satisfactory, with reaction times and temperatures optimized to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anti-inflammatory properties.

Medicine: Potential use as a therapeutic agent for treating infections and inflammatory diseases.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)- with structurally related acetamide-thiazolidinone derivatives:

Key Differences and Implications

Substituent Effects on Bioactivity: The hydroxyethyl group in the target compound may confer improved solubility over analogs with methoxyphenoxy (e.g., ) or nitrophenyl groups (e.g., ). This could enhance bioavailability in therapeutic contexts. In contrast, methoxyphenoxy derivatives (e.g., compounds 3d–3i in ) exhibit confirmed hypoglycemic activity, suggesting that electron-donating groups on the aromatic ring may synergize with the thiazolidinone core for metabolic effects.

Synthetic Pathways: The target compound’s synthesis likely parallels methods in , where chloroacetyl chloride reacts with amines under cold conditions. However, its thiazolidinone ring formation might require cyclization steps similar to those in , involving hydrazine intermediates.

Spectroscopic Characterization: NMR and IR data for related compounds (e.g., ) indicate diagnostic peaks for thiazolidinone carbonyls (1650–1750 cm⁻¹ in IR) and hydroxyethyl protons (δ 3.4–3.8 ppm in ¹H NMR). Discrepancies in molecular weight calculations (e.g., ±0.5% in ) highlight the need for rigorous analytical validation.

Biological Activity Gaps :

- Unlike the hypoglycemic derivatives in or antibacterial naphthofurans in , direct evidence for the target compound’s activity is absent. Its hydroxyethyl group may reduce cytotoxicity compared to nitro-substituted analogs (e.g., ), but in vivo studies are needed.

Research Findings and Implications

- Hypoglycemic Potential: Thiazolidinones with polar substituents (e.g., hydroxyethyl, methoxy) show promise in modulating PPAR-γ receptors , but the target compound’s efficacy remains untested.

- Toxicity Considerations : Hydroxyethyl groups are generally less toxic than nitro or chloro substituents (e.g., ), making the compound a safer candidate for drug development.

Q & A

Q. What are the standard synthetic protocols for preparing acetamide derivatives with thiazolidinone scaffolds?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with thiazolidine-2,4-dione in the presence of a base (e.g., KOH or NaOH) to form the thiazolidinylidene intermediate. Subsequent acylation with chloroacetamide derivatives under controlled conditions (e.g., DMF solvent, room temperature) yields the final product. Characterization via IR and NMR spectroscopy is critical to confirm the Z-configuration of the exocyclic double bond .

Q. How can analytical techniques validate the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. For example, the exocyclic double bond (C=CH) in the thiazolidinone ring shows a singlet at δ 8.1 ppm in ¹H NMR. Mass spectrometry (MS) verifies molecular weight, while elemental analysis ensures purity. Discrepancies in elemental composition (e.g., nitrogen content) may indicate incomplete purification .

Q. What biological assays are suitable for preliminary evaluation of its therapeutic potential?

In vitro assays such as enzyme inhibition (e.g., α-glucosidase or PPAR-γ binding assays) and cytotoxicity screening against cancer cell lines (e.g., MCF-7 or HeLa) are foundational. Dose-response curves (IC50 values) and selectivity indices should be calculated. Stability in physiological buffers (PBS, pH 7.4) must also be assessed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., piperidine for Knoevenagel condensation), and temperature (reflux vs. room temperature) can enhance yield. For stereoselectivity, chiral auxiliaries or asymmetric catalysis (e.g., L-proline) may be employed. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography .

Q. What strategies address discrepancies in experimental vs. calculated elemental analysis data?

Discrepancies in nitrogen content (e.g., calculated 9.79% vs. observed 6.57% in compound 3c ) may arise from incomplete crystallization or hygroscopic impurities. Recrystallization in anhydrous ethanol or acetonitrile, followed by vacuum drying, can resolve this. Validation via High-Resolution Mass Spectrometry (HRMS) is recommended .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) enhance enzyme inhibition, while hydrophilic groups (e.g., -OH in the hydroxyethyl moiety) improve solubility and bioavailability. Computational modeling (e.g., DFT for charge distribution) can predict binding affinities .

Q. What mechanistic insights explain its interaction with biological targets?

Molecular docking and Molecular Dynamics (MD) simulations reveal that the thiazolidinone core binds to the active site of PPAR-γ via hydrogen bonding (C=O to Arg288) and hydrophobic interactions (aryl groups with Phe282). In vitro validation via Surface Plasmon Resonance (SPR) can quantify binding kinetics (ka, kd) .

Q. How can solubility and stability be optimized for in vivo studies?

Introducing polyethylene glycol (PEG) chains or formulating as nanoparticles (e.g., PLGA encapsulation) enhances aqueous solubility. Stability under metabolic conditions can be assessed via liver microsome assays. Pharmacokinetic profiling in rodent models (e.g., Wistar rats) determines half-life and bioavailability .

Q. What experimental approaches resolve contradictions in reported biological activities?

For conflicting data on anti-inflammatory vs. anticancer effects, dose-dependent studies and pathway-specific assays (e.g., NF-κB inhibition for inflammation, caspase-3 activation for apoptosis) are critical. Cross-validation using orthogonal methods (e.g., Western blotting alongside ELISA) ensures reliability .

Q. How can in vitro findings be translated to preclinical models?

Prioritize compounds with low cytotoxicity (CC50 > 100 µM) and high therapeutic index (IC50/CC50 < 0.1) for in vivo testing. Toxicity studies in Wistar albino mice (acute and subacute) assess safety, while xenograft models evaluate tumor suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.